Kodaistatin A

説明

特性

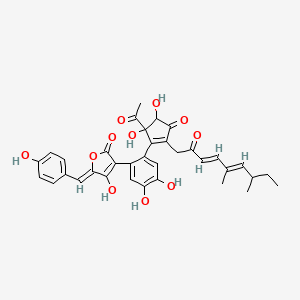

分子式 |

C35H34O11 |

|---|---|

分子量 |

630.6 g/mol |

IUPAC名 |

(5Z)-3-[2-[5-acetyl-2-[(3E,5E)-5,7-dimethyl-2-oxonona-3,5-dienyl]-4,5-dihydroxy-3-oxocyclopenten-1-yl]-4,5-dihydroxyphenyl]-4-hydroxy-5-[(4-hydroxyphenyl)methylidene]furan-2-one |

InChI |

InChI=1S/C35H34O11/c1-5-17(2)12-18(3)6-9-22(38)14-25-30(35(45,19(4)36)33(43)31(25)41)24-16-27(40)26(39)15-23(24)29-32(42)28(46-34(29)44)13-20-7-10-21(37)11-8-20/h6-13,15-17,33,37,39-40,42-43,45H,5,14H2,1-4H3/b9-6+,18-12+,28-13- |

InChIキー |

YACYONYLJTYMLP-AIXQLNHRSA-N |

異性体SMILES |

CCC(C)/C=C(\C)/C=C/C(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(/C(=C/C4=CC=C(C=C4)O)/OC3=O)O)O)O |

正規SMILES |

CCC(C)C=C(C)C=CC(=O)CC1=C(C(C(C1=O)O)(C(=O)C)O)C2=CC(=C(C=C2C3=C(C(=CC4=CC=C(C=C4)O)OC3=O)O)O)O |

製品の起源 |

United States |

準備方法

Initial Extraction from Fermentation Broth

Following fermentation, this compound is extracted from the culture broth using a combination of adsorption resins and solvent partitioning. Amberlite XAD-7, a non-ionic polymeric resin, is employed to adsorb the compound from the aqueous phase. The resin is eluted with methanol, yielding a crude extract containing this compound and impurities. For mycelium-bound metabolites, cell mass is treated with 30% aqueous methanol to solubilize the target compound while leaving lipids and other hydrophobic impurities undissolved.

Chromatographic Purification

The crude extract undergoes multistep chromatography to isolate this compound:

-

MCI Gel CHP20P Column : A gradient elution from 3 mM phosphate buffer (pH 7) to 2-propanol separates this compound (eluting in fractions 22–23) from closely related analogs.

-

Fractogel HW40 Size-Exclusion Chromatography : Further purification using 40% acetonitrile in phosphate buffer removes high-molecular-weight impurities.

-

Preparative HPLC : Final polishing is achieved on a LiChrosorb RP-select B column with 30% acetonitrile in 0.1% trifluoroacetic acid, yielding >98% pure this compound.

Table 1: Key Chromatographic Parameters for this compound Purification

| Step | Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|---|

| MCI Gel CHP20P | 20 cm × 50 cm | Phosphate buffer to 2-propanol | 15 L/hr | 22–23 fractions |

| Fractogel HW40 | 10 cm × 50 cm | 40% acetonitrile in phosphate buffer | 33 mL/min | N/A |

| Preparative HPLC | LiChrosorb RP-select B | 30% acetonitrile in 0.1% TFA | 25 mL/min | 12.3 min |

Chemical Synthesis and Key Reaction Steps

Chemical synthesis of this compound remains challenging due to its densely functionalized dihydroxycyclopentenone core. However, model compound syntheses have provided critical insights:

Aldol Addition Strategies

A syn-selective aldol reaction is employed to construct the C3–C4 bond of the cyclopentenone core. Using Evans’ oxazolidinone auxiliaries, researchers achieved high diastereoselectivity (dr >10:1) in model systems. Subsequent oxidation-reduction sequences enabled access to β-epimeric anti-aldol products, which were pivotal for stereochemical diversification.

SmI₂-Mediated Cyclization

A pivotal step in synthesizing the cyclopentenone ring involves the SmI₂-induced intramolecular aldolization of a brominated 1,4-diketone. This reaction proceeds via single-electron transfer, forming the bicyclic core with >90% yield in model compounds.

Table 2: Key Synthetic Steps and Yields in Model Systems

| Step | Reagents/Conditions | Yield (%) | Diastereoselectivity (dr) |

|---|---|---|---|

| Aldol Addition | L-Proline, CH₂Cl₂, −20°C | 78 | 12:1 |

| SmI₂ Cyclization | SmI₂, THF, −78°C to RT | 92 | N/A |

| Dehydration | POCl₃, Pyridine | 85 | N/A |

Analytical Techniques for Structural Confirmation

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy at 600 MHz confirmed the trans-diol configuration of this compound, distinguishing it from synthetic cis-isomers. Key correlations in DQF-COSY and NOESY spectra validated the relative stereochemistry of the cyclopentenone core.

Mass Spectrometric Analysis

High-resolution FAB-MS provided the molecular formula C₃₅H₃₄O₁₁ (observed [M+H]⁺ = 631.2179, calculated 631.2174), confirming the molecular identity.

Comparative Analysis of Preparation Approaches

Table 3: Natural vs. Synthetic Preparation of this compound

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Yield | 0.5–1.2 mg/L | Not yet reported |

| Purity | >98% after HPLC | Model systems: 85–92% |

| Time | 3–4 weeks | Model systems: 15–20 steps |

| Scalability | Limited by fermentation | Challenging due to complexity |

| Cost | High (chromatography) | Extremely high |

化学反応の分析

反応の種類: コダイスタチンAは、酸化、還元、置換など、さまざまな化学反応を起こします。 この化合物は、ヒドロキシル化アスピルビノンと高度に置換されたポリケチドユニットを含んでおり、その反応性に寄与しています 。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは三酸化クロムなどの一般的な酸化剤を使用して、コダイスタチンAを酸化させることができます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤を使用して、分子内の特定の官能基を還元することができます。

置換: ナトリウムメトキシドまたはtert-ブトキシドカリウムなどの試薬を使用して、求核置換反応を実施することができます。

形成される主な生成物: これらの反応から形成される主な生成物は、標的となる特定の官能基によって異なります。 たとえば、ヒドロキシル基の酸化は、ケトンまたはアルデヒドの形成につながる可能性があり、一方、還元はアルコールを生み出す可能性があります 。

4. 科学研究への応用

コダイスタチンAは、特に化学、生物学、医学、および産業の分野で、幅広い科学研究への応用があります。

科学的研究の応用

Chemical Properties and Structure

Kodaistatin A has the molecular formula C35H34O11 and a molecular weight of 630 g/mol. Its structure features a complex arrangement including hydroxylated aspulvinones and a highly substituted polyketide unit. The compound's stereochemistry has been elucidated through various methods, including NMR spectroscopy and X-ray crystallography, confirming its trans-diol configuration .

1. Inhibition of Glucose-6-Phosphate Translocase:

this compound specifically inhibits the glucose-6-phosphate translocase (T1), which is crucial for glucose metabolism in hepatocytes. This inhibition can potentially reduce gluconeogenesis and glycogenolysis, leading to lower blood glucose levels. The half-maximal inhibitory concentration (IC50) for this compound is approximately 80 nM, indicating strong activity against this target .

2. Potential Therapeutic Applications:

Given its mechanism of action, this compound is being explored as a therapeutic agent for managing type 2 diabetes. The ability to modulate glucose levels could provide significant benefits in treating patients with insulin resistance and hyperglycemia .

Research Findings and Case Studies

Numerous studies have investigated the efficacy of this compound in various experimental settings:

作用機序

コダイスタチンAは、グルコース-6-ホスファターゼ系のグルコース-6-ホスフェートトランスロケース成分を阻害することによって作用します。 この酵素系は、グルコース-6-ホスフェートをグルコースに変換する、糖新生とグリコーゲン分解の最後のステップを触媒するため、血糖値の調節に不可欠です 。 この酵素を阻害することによって、コダイスタチンAは血流へのグルコースの放出を減らし、血糖値を低下させます 。

類似化合物との比較

Tables

Table 1. Key Physicochemical Properties of this compound and Structural Analogs

| Parameter | This compound | Kodaistatin C | Versicolactone A |

|---|---|---|---|

| Molecular Weight | 630 | 646 | 398 |

| H-Bond Donors | 8 | 9 | 3 |

| H-Bond Acceptors | 14 | 15 | 6 |

| Rotatable Bonds | 12 | 13 | 4 |

| Topological PSA (Ų) | 220 | 235 | 85 |

Q & A

Q. What methodological approaches are recommended for isolating Kodaistatin A from microbial sources?

this compound is typically isolated from Aspergillus terreus (DSM No. HIL-051652) using a multi-step purification protocol. Initial extraction involves adsorption chromatography with Diaion HP-20® resin, followed by desorption using methanol or acetone. Subsequent purification employs reverse-phase chromatography (RP-18 or RP-8 columns) with gradients of water/acetonitrile or methanol. Gel permeation chromatography (e.g., Toyopearl HW-40F®) is used for final polishing . Researchers should validate purity via HPLC and mass spectrometry, ensuring solvent systems are optimized to minimize compound degradation.

Q. How are bioactivity assays for this compound designed to evaluate enzyme inhibition?

Standard assays involve testing inhibitory effects on target enzymes (e.g., microsomal enzymes in rat liver models) using colorimetric or HPLC-based methods. For example, Triton X-100®-disrupted microsomes are incubated with this compound, and activity is measured via substrate conversion rates. Controls must include untreated microsomes and reference inhibitors. Dose-response curves (IC50 values) should be generated with triplicate measurements to ensure reproducibility .

Q. What analytical techniques are critical for characterizing this compound’s structural identity?

Nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D experiments) and high-resolution mass spectrometry (HRMS) are essential for structural elucidation. Comparative analysis with published spectral data for related statins is recommended. Purity should be confirmed via HPLC with UV detection at λ=210–280 nm, depending on the compound’s chromophores .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

Discrepancies in IC50 values or inhibitory mechanisms often arise from variations in assay conditions (e.g., pH, temperature, enzyme sources). To address this, standardize protocols using validated reference materials (e.g., commercial enzyme kits) and report detailed experimental parameters (buffer composition, incubation time). Meta-analyses of published data, adjusted for methodological differences, can identify trends or outliers .

Q. What strategies optimize the yield of this compound during microbial fermentation?

Yield optimization requires strain engineering (e.g., CRISPR-Cas9 mutagenesis of Aspergillus terreus) to enhance biosynthetic gene cluster expression. Fermentation parameters (pH, aeration, carbon/nitrogen ratios) should be systematically tested using design-of-experiments (DoE) approaches. Metabolomic profiling can identify rate-limiting precursors, enabling media supplementation (e.g., acetyl-CoA boosters) .

Q. How should researchers design experiments to validate this compound’s selectivity against off-target enzymes?

Develop a panel of structurally related enzymes (e.g., other hydroxymethylglutaryl-CoA (HMG-CoA) lyases) and compare inhibition kinetics. Use kinetic assays (e.g., Ki determinations) and molecular docking simulations to assess binding affinity differences. Cross-validate findings with gene knockout models or RNA interference to confirm target specificity .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for IC50 calculations. For multi-factorial experiments (e.g., synergistic effects with other statins), multivariate ANOVA or mixed-effects models should account for covariates like cell viability or enzyme batch variability. Bootstrap resampling can quantify confidence intervals in small-sample studies .

Q. How can metabolic pathway engineering improve the scalability of this compound production?

Heterologous expression of this compound biosynthetic genes in high-yield hosts (e.g., Saccharomyces cerevisiae) coupled with flux balance analysis (FBA) can identify metabolic bottlenecks. Use CRISPR interference (CRISPRi) to downregulate competing pathways. Real-time fermentation monitoring (e.g., Raman spectroscopy) enables dynamic adjustments to maximize titers .

Methodological Considerations

Q. What protocols ensure reproducibility in this compound purification across laboratories?

Document resin lot numbers, solvent purity grades, and column dimensions. Share raw chromatograms (retention times, peak areas) and NMR spectra in supplementary materials. Collaborative ring trials with inter-lab validation can harmonize protocols .

Q. How should researchers integrate in vitro and in silico data to predict this compound’s pharmacokinetics?

Combine physiochemical property assays (logP, plasma protein binding) with molecular dynamics simulations (e.g., binding free energy calculations). Validate predictions using in vivo models (e.g., rodent pharmacokinetic studies) and adjust models iteratively based on bioavailability data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。